

What is the chemical structure of (+-)-Methionine

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Structure of (+-)-Methionine

Introduction

Methionine (Met or M) is an essential, sulfur-containing proteinogenic amino acid, indispensable in the human diet.[1][2] As a racemic mixture, designated as (+-)-Methionine or DL-Methionine, it comprises equal parts of its two stereoisomers: D-Methionine and L-Methionine.[3] While L-methionine is the biologically active form incorporated into proteins, D-methionine can be converted to the L-form by enzymes in animals.[3] Methionine's unique thioether side chain imparts distinct chemical properties, making it a crucial component in a variety of metabolic processes beyond protein synthesis. It serves as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, and is a central intermediate in the transmethylation and transsulfuration pathways.[4] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic significance, and analytical methodologies related to (+-)-Methionine.

Core Chemical Structure and Properties

Methionine is an α -amino acid with a linear side chain containing a thioether group. Its systematic IUPAC name is 2-Amino-4-(methylsulfanyl)butanoic acid. The molecule consists of a central α -carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a γ -methylthioethyl side chain (-CH₂-CH₂-S-CH₃).

Caption: 2D chemical structure of Methionine.



Stereochemistry

The α -carbon of methionine is a chiral center, giving rise to two enantiomers: L-Methionine and D-Methionine. **(+-)-Methionine** is the racemic mixture of these two forms. According to the Cahn-Ingold-Prelog priority rules, the substituents on the α -carbon are ranked as follows: -NH₂ > -COOH > -CH₂CH₂SCH₃ > -H. This assignment gives L-methionine the (S) configuration. Unlike cysteine, where the sulfur atom is directly attached to the β -carbon, the sulfur in methionine is further down the side chain and does not alter the priority ranking relative to other amino acids.

Caption: Stereoisomers of Methionine.

Physicochemical Data

The key physicochemical properties of methionine are summarized in the table below. These properties are fundamental for its behavior in biological systems and for its analysis and handling in research and development.

Property	Value	Reference(s)
Molecular Formula	C5H11NO2S	
Molar Mass	149.21 g/mol	
Appearance	White crystalline powder	
Melting Point	281 °C (decomposes)	-
Density	1.340 g/cm ³	
pKa (carboxyl)	~2.28	
pKa (amino)	~9.21	-
Isoelectric Point (pl)	5.74	_
Solubility in Water	Soluble (1 g in approx. 30 mL)	

Metabolic Significance and Pathways







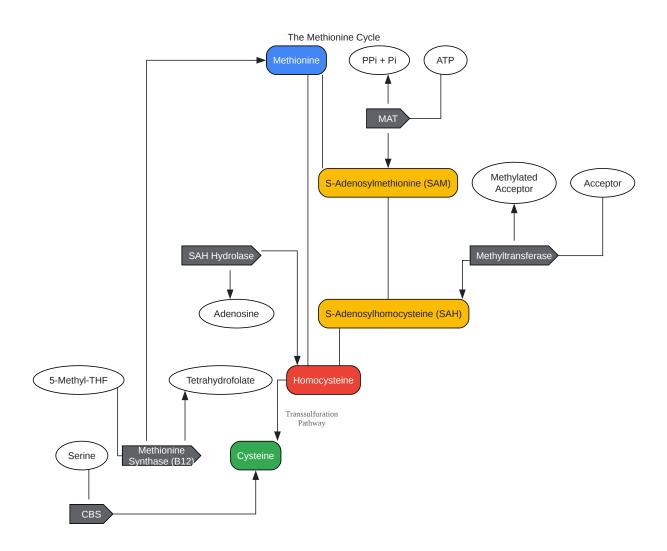
Methionine is at the core of cellular metabolism, primarily through the Methionine Cycle (also known as the one-carbon metabolism pathway). This cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.

The key steps are:

- Activation: Methionine is adenosylated by ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine (SAM).
- Methyl Transfer: SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a methyltransferase, yielding S-adenosylhomocysteine (SAH).
- Hydrolysis: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.
- Regeneration: Methionine is regenerated from homocysteine by Methionine Synthase, which transfers a methyl group from 5-methyltetrahydrofolate. This step requires Vitamin B12 as a cofactor.

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine, another sulfur-containing amino acid.





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Caption: Overview of the central metabolic pathways involving Methionine.



Experimental Protocols Synthesis and Resolution of Enantiomers

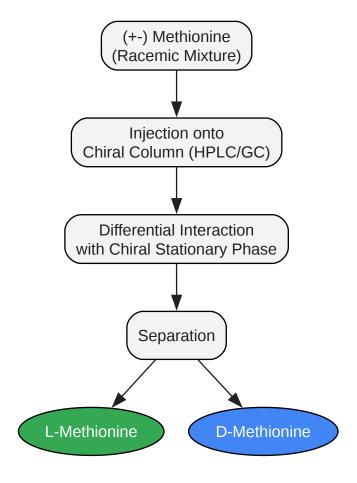
Industrial Synthesis: The commercial production of **(+-)-Methionine** typically involves a chemical synthesis process starting from acrolein, methyl mercaptan, and hydrogen cyanide. This route produces a racemic mixture (DL-Methionine).

Enantiomeric Resolution: Since L-methionine is the biologically valuable form, resolving the racemic mixture is a critical step.

- Protocol: Enzymatic Resolution of N-Acetyl-DL-Methionine
 - Acetylation: The amino group of DL-Methionine is acetylated to form N-Acetyl-DL-Methionine.
 - Enzymatic Hydrolysis: The mixture is treated with the enzyme aminoacylase, which stereospecifically hydrolyzes the acetyl group from N-Acetyl-L-Methionine, yielding L-Methionine and unreacted N-Acetyl-D-Methionine.
 - Separation: L-Methionine is separated from N-Acetyl-D-Methionine based on differences in solubility. L-Methionine, being less soluble, can be crystallized out of the solution.
 - Racemization and Recycling: The recovered N-Acetyl-D-Methionine is racemized back to N-Acetyl-DL-Methionine and recycled into the process to improve the overall yield.
- Protocol: Chiral Chromatography High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used for the analytical or preparative separation of methionine enantiomers.
 - Derivatization (for GC): Amino acids are often derivatized (e.g., N-trifluoroacetyl methyl esters) to increase their volatility.
 - Injection: The derivatized or underivatized sample is injected into the chromatograph.
 - Separation: The sample passes through a column packed with a chiral stationary phase.
 The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different times.



Detection: A detector (e.g., flame ionization detector for GC, UV detector for HPLC)
 records the signal as each enantiomer elutes, allowing for their quantification.



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Caption: Experimental workflow for chromatographic resolution of Methionine enantiomers.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. In a typical ¹H NMR spectrum of methionine in D₂O, the following proton signals can be observed:

- A singlet at ~2.1 ppm corresponding to the methyl protons (-S-CH₃).
- A triplet at ~2.6 ppm from the methylene protons adjacent to the sulfur atom (y-CH₂).

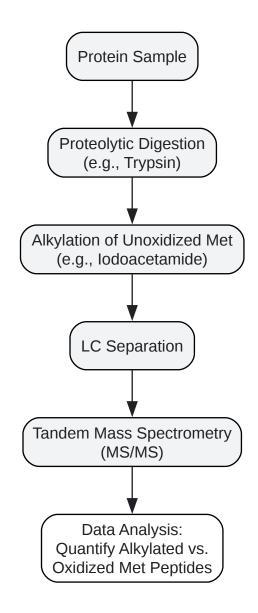


- A multiplet around ~2.2 ppm from the methylene protons adjacent to the chiral center (β-CH₂).
- A triplet at \sim 3.8 ppm corresponding to the α -proton (-CH(NH₂)-).

Mass Spectrometry (MS): Mass spectrometry is used for the sensitive detection and quantification of methionine in complex biological samples. LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a common technique.

- Protocol: Quantification of Methionine Oxidation A key application is quantifying the oxidation
 of methionine to methionine sulfoxide, a post-translational modification and a marker of
 oxidative stress.
 - Sample Preparation: Proteins are extracted and digested into peptides using an enzyme like trypsin.
 - Alkylation/Labeling: To prevent artificial oxidation during analysis, unoxidized methionines can be selectively alkylated (e.g., with iodoacetamide) or isotopically labeled (e.g., with H₂¹⁸O₂). Alkylated methionines serve as a stable proxy for the unoxidized form.
 - LC-MS/MS Analysis: The peptide mixture is separated by HPLC and introduced into the mass spectrometer.
 - Quantification: The instrument measures the mass-to-charge ratio (m/z) of the peptides.
 The relative abundance of the native (in vivo oxidized) peptide versus the alkylated or ¹⁸O-labeled (unoxidized) peptide is calculated to determine the fraction of methionine oxidation at specific sites.





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Caption: Workflow for quantifying Methionine oxidation using mass spectrometry.

Conclusion

(+-)-Methionine is a chemically unique and metabolically vital amino acid. Its structure, characterized by a chiral center and a flexible, sulfur-containing thioether side chain, dictates its physicochemical properties and its central role in one-carbon metabolism. The ability of its sulfur atom to undergo reversible oxidation adds a layer of regulatory complexity, positioning methionine as a key player in cellular signaling and response to oxidative stress. A thorough understanding of its structure, properties, and the sophisticated analytical methods used for its study is essential for professionals in biochemical research and drug development.



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- To cite this document: BenchChem. [What is the chemical structure of (+-)-Methionine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779322#what-is-the-chemical-structure-of-methionine]

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